molecular formula C16H13Cl2NO3 B14430796 5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene CAS No. 83054-18-6

5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14430796
CAS No.: 83054-18-6
M. Wt: 338.2 g/mol
InChI Key: IDCIJNOVKWOFLG-UHFFFAOYSA-N
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Description

5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene is a complex organic compound characterized by its unique structure, which includes chloro, nitro, and phenoxy groups attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This core is then functionalized with chloro and nitro groups through a series of substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: This reaction can replace chloro groups with other substituents, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amino derivatives.

Scientific Research Applications

5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxyquinoline: This compound shares a similar chloro group but has different functional groups and applications.

    2-Chloro-4-nitrophenol: This compound has a similar nitro group but lacks the tetrahydronaphthalene core.

Uniqueness

5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of chloro, nitro, and phenoxy groups attached to a tetrahydronaphthalene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

83054-18-6

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

5-chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C16H13Cl2NO3/c17-13-6-8-15(12-4-2-1-3-11(12)13)22-16-7-5-10(19(20)21)9-14(16)18/h5-9H,1-4H2

InChI Key

IDCIJNOVKWOFLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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